molecular formula C7H5BrClN3 B178490 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine CAS No. 18112-31-7

3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine

カタログ番号: B178490
CAS番号: 18112-31-7
分子量: 246.49 g/mol
InChIキー: LHUSNTKCDGCCOB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

類似化合物との比較

Similar Compounds

Uniqueness

3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and material science .

生物活性

3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its antibacterial, anticancer, and kinase inhibitory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H3BrClNC_6H_3BrClN and a molecular weight of approximately 246.49 g/mol. Its structure features a pyridazine ring fused with an imidazole moiety, which contributes to its unique chemical reactivity and biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated its effectiveness in inhibiting the growth of these bacteria, highlighting its potential as a therapeutic agent in combating resistant bacterial infections.

Table 1: Antibacterial Activity Against Selected Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant S. aureus (MRSA)32 µg/mLBioorganic & Medicinal Chemistry Letters
Escherichia coli16 µg/mLBioorganic & Medicinal Chemistry Letters

Anticancer Properties

The compound has also been investigated for its anticancer potential. Related imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), suggesting that similar mechanisms may be at play in cancer treatment. The exploration of its efficacy against various cancer cell lines is ongoing, with preliminary results indicating promising activity .

Kinase Inhibition

Kinases are crucial enzymes involved in cellular signaling pathways, making them important targets for drug development. Studies have shown that this compound acts as a kinase inhibitor. Research published in the "European Journal of Medicinal Chemistry" reported its inhibitory activity against specific kinases associated with various diseases, suggesting potential therapeutic applications in conditions characterized by kinase dysregulation.

Table 2: Kinase Inhibition Data

Kinase TargetInhibition (%) at 10 µMReference
Protein Kinase A75%European Journal of Medicinal Chemistry
Cyclin-dependent Kinase 2 (CDK2)60%European Journal of Medicinal Chemistry

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or modulator of these targets, leading to alterations in cellular pathways and biological processes. The exact mechanism remains to be fully elucidated but is believed to involve binding to the active site of target proteins, thereby affecting their function.

Case Studies

  • Antibacterial Efficacy : A study conducted on the compound's efficacy against MRSA highlighted its potential as an alternative treatment option for antibiotic-resistant infections. The results indicated that the compound could inhibit bacterial growth effectively at relatively low concentrations.
  • Kinase Inhibition Study : Another research effort focused on the compound's role as a kinase inhibitor demonstrated significant inhibition rates against CDK2, suggesting its potential utility in cancer therapy by disrupting abnormal cell cycle progression.

特性

IUPAC Name

3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-4-7(8)12-6(10-4)3-2-5(9)11-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUSNTKCDGCCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547407
Record name 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18112-31-7
Record name 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-2-methylimidazo[1,2-b]pyridazine (2.00 g, 11.9 mmol, 1.0 equiv) in chloroform (50 mL) was added N-bromosuccinimide (2.55 g, 14.3 mmol, 1.2 equiv). The reaction was stirred at room temperature for 15 h. Purification by column chromatography using 50% ethyl acetate in hexanes elution gave 2.64 g of the yellow solid, 90%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Reactant of Route 2
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Reactant of Route 3
Reactant of Route 3
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Reactant of Route 4
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Reactant of Route 5
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Reactant of Route 6
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。